molecular formula C21H15FO3 B5786277 3-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

3-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B5786277
M. Wt: 334.3 g/mol
InChI Key: DOIBOCIZPSTDOA-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C21H15FO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol and 4-methyl-6H-benzo[c]chromen-6-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Steps: The key steps include the formation of an ether linkage between the 3-fluorophenyl group and the benzo[c]chromen-6-one core. This is achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

3-[(3-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one
  • 3-[(4-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one
  • 3-[(3-fluorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Uniqueness

3-[(3-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO3/c1-13-19(24-12-14-5-4-6-15(22)11-14)10-9-17-16-7-2-3-8-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIBOCIZPSTDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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